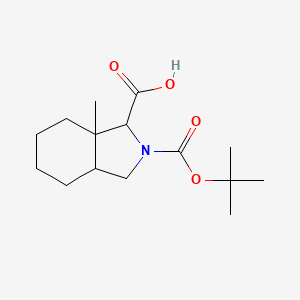
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to enhance the efficiency and versatility of the process . These systems allow for continuous production, which is more suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be removed under oxidative conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various bases and solvents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while reduction with sodium borohydride can produce alcohol derivatives .
科学的研究の応用
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is used in various scientific research applications, including:
作用機序
The mechanism of action of 2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, such as with TFA. The removal of the Boc group involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to yield the free amine .
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound also features a Boc-protected amine and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in peptide synthesis and other organic synthesis processes.
Uniqueness
2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is unique due to its specific structure, which includes an isoindole ring and a Boc-protected amine. This combination provides stability and versatility in various synthetic applications, making it a valuable compound in both research and industrial settings.
特性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC名 |
7a-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,7-hexahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-10-7-5-6-8-15(10,4)11(16)12(17)18/h10-11H,5-9H2,1-4H3,(H,17,18) |
InChIキー |
HDDFYRNHAAITHD-UHFFFAOYSA-N |
正規SMILES |
CC12CCCCC1CN(C2C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


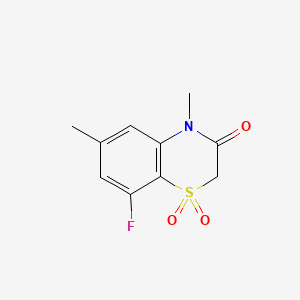
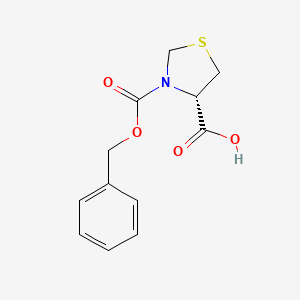
![1H,3H-Thieno[3,4-c]furan-4-carboxylic acid](/img/structure/B11762430.png)
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
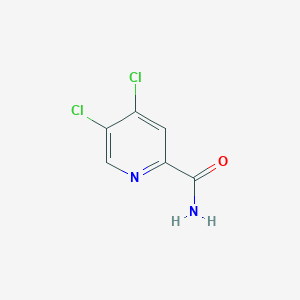
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)

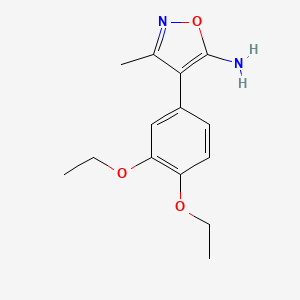

![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
